molecular formula C17H25NOS B14582265 4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol CAS No. 61464-15-1

4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B14582265
CAS No.: 61464-15-1
M. Wt: 291.5 g/mol
InChI Key: AKXHJQKMHVMJQA-UHFFFAOYSA-N
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Description

4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol is a complex organic compound with a unique structure that combines a piperidine ring with a benzylsulfanyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.

    Ethenyl Linkage Formation: The ethenyl linkage can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl group.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The piperidine ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Methylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-dimethylpiperidin-4-ol: Similar structure but with one less methyl group on the piperidine ring.

Uniqueness

4-[2-(Benzylsulfanyl)ethenyl]-1,2,5-trimethylpiperidin-4-ol is unique due to the presence of the benzylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs

Properties

CAS No.

61464-15-1

Molecular Formula

C17H25NOS

Molecular Weight

291.5 g/mol

IUPAC Name

4-(2-benzylsulfanylethenyl)-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C17H25NOS/c1-14-12-18(3)15(2)11-17(14,19)9-10-20-13-16-7-5-4-6-8-16/h4-10,14-15,19H,11-13H2,1-3H3

InChI Key

AKXHJQKMHVMJQA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C=CSCC2=CC=CC=C2)O

Origin of Product

United States

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